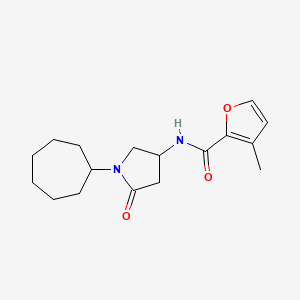![molecular formula C26H36N2O3 B6121367 N-(2,4-dimethoxybenzyl)-3-[1-(3,4-dimethylbenzyl)-3-piperidinyl]propanamide](/img/structure/B6121367.png)
N-(2,4-dimethoxybenzyl)-3-[1-(3,4-dimethylbenzyl)-3-piperidinyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxybenzyl)-3-[1-(3,4-dimethylbenzyl)-3-piperidinyl]propanamide, commonly known as DMMDA-2, is a chemical compound that belongs to the family of psychedelic drugs. It is a derivative of the phenethylamine and amphetamine class of compounds, and it has been found to exhibit psychoactive effects in animal models. DMMDA-2 has been synthesized using various methods, and its scientific research application has been explored in detail.
作用机制
The exact mechanism of action of DMMDA-2 is not fully understood. However, it is believed to interact with the serotonin receptors in the brain, particularly the 5-HT2A receptor. This interaction leads to the activation of various signaling pathways that result in the altered perception, mood, and cognition observed in animal models.
Biochemical and Physiological Effects:
DMMDA-2 has been found to have various biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. DMMDA-2 has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth of new neurons in the brain. Additionally, DMMDA-2 has been found to increase the levels of cAMP, a signaling molecule that plays a role in learning and memory.
实验室实验的优点和局限性
DMMDA-2 has several advantages for lab experiments. It is relatively easy to synthesize using various methods, and it has been found to exhibit potent psychoactive effects in animal models. DMMDA-2 also has potential therapeutic applications, making it an attractive compound for further research. However, DMMDA-2 has several limitations for lab experiments. It is a controlled substance in many countries, making it difficult to obtain for research purposes. Additionally, its psychoactive effects may make it difficult to conduct experiments in a controlled environment.
未来方向
There are several future directions for DMMDA-2 research. One potential direction is to further explore its therapeutic applications, particularly in the treatment of depression, anxiety, and addiction. Another direction is to study its mechanism of action in more detail, including its interaction with the serotonin receptors in the brain. Additionally, further research is needed to determine the long-term effects of DMMDA-2 on the brain and its potential for abuse. Overall, DMMDA-2 has potential as a research tool and a therapeutic agent, and further research is needed to fully explore its potential.
合成方法
DMMDA-2 can be synthesized using various methods, including the Leuckart-Wallach reaction, reductive amination, and Mannich reaction. The Leuckart-Wallach reaction involves the reaction of 2,4-dimethoxybenzaldehyde with methylamine in the presence of formic acid and heat. The resulting intermediate is then reduced to DMMDA-2 using sodium borohydride. Reductive amination involves the reaction of 3-(3,4-dimethylphenyl)propanal with methylamine in the presence of sodium cyanoborohydride. The resulting intermediate is then reduced to DMMDA-2 using lithium aluminum hydride. The Mannich reaction involves the reaction of 2,4-dimethoxybenzaldehyde with 3-(3,4-dimethylphenyl)propanal and formaldehyde in the presence of ammonium chloride and acetic acid. The resulting intermediate is then reduced to DMMDA-2 using sodium borohydride.
科学研究应用
DMMDA-2 has been used in scientific research to study its psychoactive effects and potential therapeutic applications. It has been found to exhibit hallucinogenic effects in animal models, including altered perception, mood, and cognition. DMMDA-2 has also been found to have potential therapeutic applications in the treatment of depression, anxiety, and addiction. It has been shown to increase neuroplasticity and promote the growth of new neurons in the brain.
属性
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-3-[1-[(3,4-dimethylphenyl)methyl]piperidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O3/c1-19-7-8-22(14-20(19)2)18-28-13-5-6-21(17-28)9-12-26(29)27-16-23-10-11-24(30-3)15-25(23)31-4/h7-8,10-11,14-15,21H,5-6,9,12-13,16-18H2,1-4H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZWWAYFCAEHAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2CCCC(C2)CCC(=O)NCC3=C(C=C(C=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxybenzyl)-3-[1-(3,4-dimethylbenzyl)-3-piperidinyl]propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-methylbutyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6121284.png)
![ethyl 4-[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]-1-piperazinecarboxylate](/img/structure/B6121287.png)

![1-[2-(3-chlorophenoxy)ethyl]-4-ethyl-2,3-piperazinedione](/img/structure/B6121297.png)

![2-[benzyl(methylsulfonyl)amino]-N-(3-chloro-2-methylphenyl)benzamide](/img/structure/B6121319.png)
![2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-propyl-4(1H)-pyrimidinone](/img/structure/B6121325.png)

![2-[4-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B6121337.png)

![2-({3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}methyl)-1H-benzimidazole](/img/structure/B6121356.png)
![2-(2-oxo-1-pyrrolidinyl)-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B6121363.png)
![2-[1-(cyclohexylmethyl)-4-(5-isoquinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6121364.png)
![2-(1,3-benzodioxol-5-yloxy)-N-(5-ethyl-2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B6121369.png)